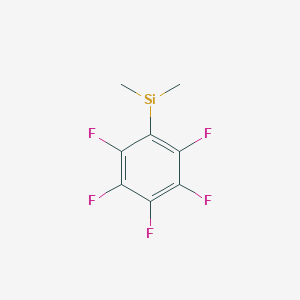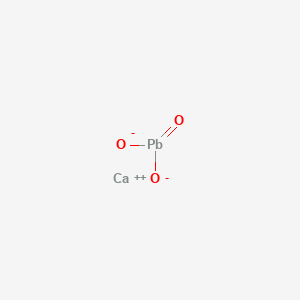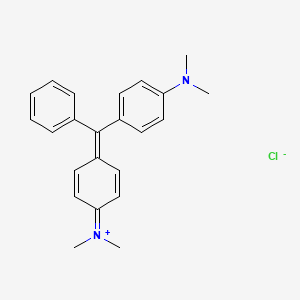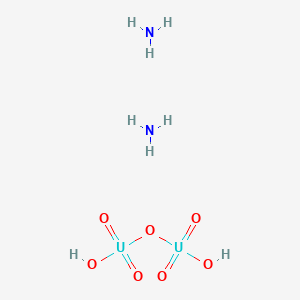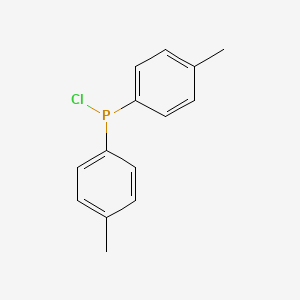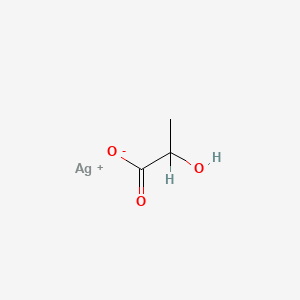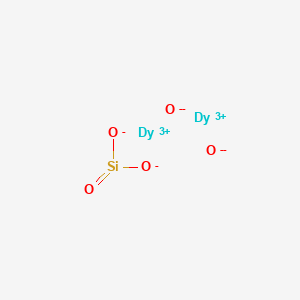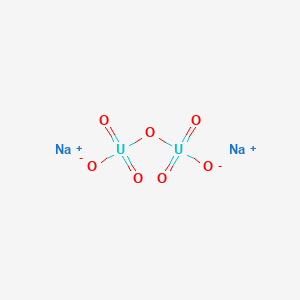![molecular formula C13H17NO B1143951 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane CAS No. 1245794-56-2](/img/structure/B1143951.png)
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-endo-hydroxy-3-azabicyclo[311]heptane is a bicyclic compound with a unique structure that includes a benzyl group, a hydroxyl group, and an azabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to the synthesis of 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable nature of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency of industrial synthesis.
化学反応の分析
Types of Reactions
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the bicyclic core.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of bioisosteres for existing drugs.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of bicyclic structures with biological targets.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, while the benzyl group can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar compound without the benzyl and hydroxyl groups.
6-endo-Hydroxy-3-azabicyclo[3.1.1]heptane: Lacks the benzyl group but retains the hydroxyl group.
3-Benzyl-3-azabicyclo[3.1.1]heptane: Lacks the hydroxyl group but retains the benzyl group.
Uniqueness
3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of both the benzyl and hydroxyl groups, which provide additional functionalization and potential for diverse chemical reactions and interactions. This combination of functional groups enhances its utility in medicinal chemistry and organic synthesis compared to its simpler analogs.
特性
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERPUNDHAOPKPP-FUNVUKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
